molecular formula C20H34N2O7S B8025259 (1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethan-1-aminium (2S)-2-acetamido-4-methylpentanoate

(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethan-1-aminium (2S)-2-acetamido-4-methylpentanoate

Cat. No.: B8025259
M. Wt: 446.6 g/mol
InChI Key: KJZXYHPZWRDLAR-JIJBYVMQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethan-1-aminium (2S)-2-acetamido-4-methylpentanoate is a useful research compound. Its molecular formula is C20H34N2O7S and its molecular weight is 446.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethan-1-aminium (2S)-2-acetamido-4-methylpentanoate, commonly recognized as an intermediate in the synthesis of Apremilast, exhibits significant biological activity primarily through its role as a phosphodiesterase 4 (PDE4) inhibitor. This compound is crucial in the treatment of various inflammatory diseases, including psoriatic arthritis, rheumatoid arthritis, and other chronic inflammatory conditions.

PropertyValue
Molecular FormulaC₁₂H₁₉N₁O₄S
Molecular Weight273.35 g/mol
CAS Number608141-42-0
Melting Point106-108 °C
Boiling Point469.6 °C (predicted)
Density1.195 g/cm³ (predicted)

The primary mechanism of action for (1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethan-1-aminium is its inhibition of PDE4. This enzyme is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a critical messenger in various cellular processes. By inhibiting PDE4, this compound increases cAMP levels, leading to reduced production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This modulation of inflammatory responses is particularly beneficial in managing chronic inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated that (1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethan-1-aminium effectively reduces TNF-α production in human rheumatoid synovial cells. This reduction is significant as elevated levels of TNF-α are associated with increased inflammation and joint damage in arthritic conditions .

In Vivo Studies

Animal models have shown that administration of this compound leads to notable improvements in symptoms associated with inflammatory diseases. For instance, studies involving mice with induced arthritis indicated that treatment with PDE4 inhibitors resulted in decreased paw swelling and improved mobility . These findings support the potential use of this compound in clinical settings for treating inflammatory diseases.

Case Studies

Several case studies highlight the efficacy of PDE4 inhibitors, including those derived from (1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethan-1-aminium:

  • Psoriatic Arthritis : A clinical trial evaluated the efficacy of Apremilast, which includes this compound as an intermediate. Patients reported significant reductions in the severity of symptoms after 16 weeks of treatment, with improvements maintained over longer periods .
  • Rheumatoid Arthritis : In another study, patients treated with Apremilast showed a marked decrease in disease activity scores compared to those receiving placebo treatments. The results indicated a favorable safety profile alongside its therapeutic benefits .

Safety and Side Effects

While the compound exhibits promising therapeutic effects, potential side effects include gastrointestinal disturbances and headache, which are common among PDE4 inhibitors. Monitoring for these side effects is crucial during treatment .

Scientific Research Applications

Medicinal Chemistry Applications

This compound is primarily recognized as an intermediate in the synthesis of Apremilast , a drug used for the treatment of psoriatic arthritis and psoriasis. Its structural components contribute to the modulation of inflammatory pathways, making it a valuable target in anti-inflammatory drug design.

Anti-inflammatory Activity

Research indicates that derivatives of this compound exhibit significant anti-inflammatory properties. The methanesulfonyl group enhances solubility and bioavailability, which is crucial for therapeutic efficacy.

Drug Development

The synthesis of (1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethan-1-aminium serves as a critical step in developing new pharmaceuticals targeting chronic inflammatory diseases. Its ability to inhibit phosphodiesterase 4 (PDE4) is particularly noteworthy, as PDE4 inhibitors have been shown to reduce inflammation effectively.

The compound has been studied for its interaction with various biological targets:

  • PDE4 Inhibition : Studies demonstrate that the compound can inhibit PDE4, leading to increased levels of cyclic AMP (cAMP), which plays a vital role in regulating inflammatory responses.
  • Cellular Effects : In vitro studies reveal that this compound can modulate cytokine production and reduce the proliferation of inflammatory cells, indicating its potential use in treating autoimmune conditions.

Case Study 1: Apremilast Synthesis

A detailed synthesis route for Apremilast includes the use of (1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethan-1-aminium as a key intermediate. This process involves multiple steps:

  • Formation of the methanesulfonamide derivative.
  • Coupling with acetamido compounds to yield the final product.
  • Optimization of reaction conditions to enhance yield and purity.

Case Study 2: Clinical Trials

Clinical trials involving Apremilast have demonstrated improved patient outcomes in terms of reduced disease activity and improved quality of life metrics among patients with psoriasis and psoriatic arthritis. The role of (1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethan-1-aminium as an intermediate has been pivotal in these developments.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for confirming the molecular structure of this compound?

To verify the structure, use X-ray crystallography to resolve stereochemistry and confirm chiral centers (common for aminium salts). Pair this with high-resolution NMR (e.g., 1H^1H, 13C^{13}C, and 2D techniques like COSY and NOESY) to map substituent connectivity and spatial arrangements. For sulfonyl and acetamido groups, FT-IR spectroscopy can validate functional groups via characteristic stretching frequencies (e.g., S=O at ~1350 cm1^{-1}, amide C=O at ~1650 cm1^{-1}) . Mass spectrometry (HRMS) is critical for molecular weight validation and fragmentation pattern analysis .

Q. How can researchers optimize the synthesis of this compound to improve yield and enantiomeric purity?

Adopt chiral auxiliary-assisted synthesis for stereochemical control, leveraging (1S)-configured precursors. Use asymmetric catalysis (e.g., Sharpless epoxidation or Evans oxazolidinones) to minimize racemization. Monitor reaction progress via HPLC with chiral columns to assess enantiomeric excess (ee). For methanesulfonyl and ethoxy groups, employ protective group strategies (e.g., tert-butyloxycarbonyl for amines) to prevent side reactions. Optimize solvent polarity (e.g., DMF for polar intermediates) and temperature gradients to stabilize reactive intermediates .

Q. What protocols ensure reliable purity assessment for this compound in preclinical studies?

Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) to quantify impurities. Validate purity thresholds (≥98%) using LC-MS to detect trace byproducts. For salt forms, perform ion chromatography to confirm stoichiometry of the aminium and carboxylate counterions. Use thermogravimetric analysis (TGA) to assess hygroscopicity and stability under storage conditions .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s pharmacological activity while addressing data variability?

Implement dose-response studies in cell-based assays (e.g., IC50_{50} determination for enzyme inhibition) with triplicate technical replicates and biological triplicates. Use positive controls (e.g., known inhibitors for target enzymes) to normalize inter-experiment variability. For in vivo models, apply randomized block designs (as in ) to account for biological heterogeneity, stratifying by age, weight, or genetic background. Analyze data using mixed-effects models to distinguish compound-specific effects from confounding variables .

Q. What strategies resolve contradictions in solubility and bioavailability data across studies?

Conduct physicochemical profiling under standardized conditions (pH 1.2–7.4, biorelevant media like FaSSIF/FeSSIF). Use dynamic light scattering (DLS) to assess aggregation tendencies. If discrepancies persist, apply molecular dynamics simulations to model solvation effects or salt dissociation kinetics. Cross-validate findings with powder X-ray diffraction (PXRD) to detect polymorphic forms influencing solubility .

Q. How can environmental fate and ecotoxicological risks of this compound be systematically assessed?

Adopt a tiered framework per :

Laboratory studies : Measure hydrolysis/photolysis rates (OECD 111) and log KowK_{ow} for bioaccumulation potential.

Microcosm/mesocosm assays : Evaluate degradation in soil/water systems under varying redox conditions.

Ecotoxicology : Use Daphnia magna (OECD 202) and algae growth inhibition tests (OECD 201) for acute/chronic toxicity.

Computational modeling : Apply QSAR or read-across to predict metabolite toxicity if empirical data are limited .

Q. What theoretical frameworks guide mechanistic studies of this compound’s interactions with biological targets?

Integrate molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to enzymes or receptors. Validate with surface plasmon resonance (SPR) for kinetic profiling (kon_{on}/koff_{off}). For stereospecific interactions, use cryo-EM or NMR-based ligand-observed experiments (STD, WaterLOGSY). Link findings to structure-activity relationship (SAR) models to rationalize substituent effects (e.g., methoxy vs. ethoxy on target affinity) .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers address batch-to-batch variability in physicochemical properties?

  • Statistical Process Control (SPC) : Track critical quality attributes (CQAs) like particle size, polymorphism, and ee using control charts.
  • Design of Experiments (DoE) : Apply factorial designs to identify synthesis parameters (e.g., temperature, catalyst loading) influencing variability .
  • Multivariate Analysis (PCA, PLS) : Correlate raw material attributes (e.g., precursor purity) with final product variability .

Q. What computational tools are recommended for predicting metabolic pathways?

Use METEOR (Lhasa Limited) or GLORY to simulate phase I/II metabolism. Cross-reference with in vitro hepatocyte assays (e.g., CYP450 inhibition screening) to validate predictions. For sulfonyl-containing metabolites, prioritize reactive intermediate trapping studies (e.g., glutathione adducts) to assess covalent binding risks .

Properties

IUPAC Name

(2S)-2-acetamido-4-methylpentanoate;[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]azanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4S.C8H15NO3/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15;1-5(2)4-7(8(11)12)9-6(3)10/h5-7,10H,4,8,13H2,1-3H3;5,7H,4H2,1-3H3,(H,9,10)(H,11,12)/t10-;7-/m10/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZXYHPZWRDLAR-JIJBYVMQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)[NH3+])OC.CC(C)CC(C(=O)[O-])NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)[NH3+])OC.CC(C)C[C@@H](C(=O)[O-])NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

608141-43-1
Record name L-Leucine, N-acetyl-, compd. with (αS)-3-ethoxy-4-methoxy-α-[(methylsulfonyl)methyl]benzenemethanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608141-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.